molecular formula C2Cl4O B107817 Trichloroacetyl chloride CAS No. 76-02-8

Trichloroacetyl chloride

Cat. No.: B107817
CAS No.: 76-02-8
M. Wt: 181.8 g/mol
InChI Key: PVFOMCVHYWHZJE-UHFFFAOYSA-N
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Description

Trichloroacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact severely irritates skin, eyes and mucous membranes. May be very toxic by ingestion and inhalation. May be combustible.

Scientific Research Applications

Atmospheric Chemistry

  • Heterogeneous Chemistry in the Atmosphere : Trichloroacetyl chloride reacts readily with water, leading to a short residence time in the atmosphere. This understanding helps in atmospheric chemistry, particularly in the study of pollutants and atmospheric reactions (George et al., 1994).

Organic Synthesis

  • Reaction with Schiff Bases : In the presence of triphenylphosphine, this compound can react with Schiff bases to produce 3,3-dichloro-2-azetidinones, indicating its utility in organic synthesis (Morimoto & Sekiya, 1976).
  • Syntheses from Tetrachloroethylene : Generated from oxidative photodecomposition of tetrachloroethylene, this compound is used in the synthesis of various organic compounds like ureas, amides, carbonates, esters, and carbamates (Zhang et al., 2013).

Chemical Analysis and Decomposition

  • Vacuum Pyrolysis Study : The study of this compound's vacuum pyrolysis at high temperatures helps in understanding its thermal decomposition and the formation of various intermediates like radicals and ketenes (Khabashesku et al., 1988).

Developmental Toxicity

  • Embryotoxicity Study : this compound's embryotoxicity was studied in vitro, revealing effects like decreased growth and differentiation in embryos, which is crucial for understanding environmental toxins (Saillenfait et al., 2007).

Novel Syntheses

  • Synthesis of S-alkyl Thiocarbamates : A novel method involving this compound for synthesizing S-alkyl thiocarbamates demonstrates its versatility in creating diverse chemical compounds (Wynne et al., 2003).

Safety and Hazards

Trichloroacetyl chloride is considered hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and is fatal if inhaled .

Future Directions

Trichloroacetyl chloride is being studied for its potential use in various applications. For instance, a collaboration between Kobe University’s Graduate School of Science and AGC Incorporated has succeeded in synthesizing various useful compounds from perchloroethylene, a solvent commonly used to dry clean clothes. The compounds they synthesized include pharmaceutical intermediates (trichloroacetamide, urea derivatives, and urethane derivatives) as well as a novel polyurethane containing a fluoroalkyl group .

Mechanism of Action

Target of Action

Trichloroacetyl chloride is the acyl chloride of trichloroacetic acid . It is used in the manufacture of pharmaceuticals and plant protection compounds . .

Mode of Action

This compound can be formed by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal . It is used in the production of trichloroacetic acid esters and anhydrides . This compound produces certain acetoacetic esters, which are then employed to carry out chemical processes that give rise to molecules with industrial and medical uses .

Biochemical Pathways

It is known that the compound is involved in the synthesis of pharmaceuticals and plant protection compounds .

Pharmacokinetics

It is known that cytochrome p450 enzymes are responsible for metabolizing trifluoroacetyl chloride in the body .

Result of Action

This compound can cause acute health consequences, such as nausea, vomiting, shortness of breath, weakness, extreme irritation, and burning in the eyes, nose, skin, throat, and lungs, which can happen right away or shortly after exposure . Higher exposure levels have the potential to result in pulmonary edema, a medical emergency characterized by extreme breathlessness .

Action Environment

This compound is a toxic gaseous chemical compound that is typically transported under high pressure as a liquid . It has a strong potential to react with amines and alkalis . Additionally, it interacts strongly with diisopropyl ether or any ether in the presence of metal salts, occasionally causing an explosion . If liquid trifluoroacetyl chloride comes into touch with exposed skin, it can result in frostbite . The substance will irritate the eyes, skin, and mucous membranes if inhaled in its gaseous state . Trifluoroacetyl chloride can be fatal if ingested, inhaled, or absorbed via the skin . The chemical releases toxic fumes when it burns . Furthermore, it is highly toxic to the respiratory system .

Biochemical Analysis

Biochemical Properties

Trichloroacetyl Chloride is a metabolite of halothane . It interacts with Cytochrome P450 enzymes, which are responsible for metabolizing this compound in the body .

Cellular Effects

This compound can cause acute health consequences, such as nausea, vomiting, shortness of breath, weakness, extreme irritation, and burning in the eyes, nose, skin, throat, and lungs . Higher exposure levels have the potential to result in pulmonary edema .

Molecular Mechanism

This compound is thought to cause hepatitis by covalently bonding a this compound hapten (a metabolite of halothane) to liver proteins .

Temporal Effects in Laboratory Settings

This compound is highly reactive and has a strong potential to react with amines and alkalis . It interacts strongly with diisopropyl ether or any ether in the presence of metal salts, occasionally causing an explosion .

Dosage Effects in Animal Models

Rats exposed to this compound by inhalation at levels of 40 ppm and 90 ppm lost weight and died . The lymph nodes and lungs of rats exposed to this compound vapor for 90 days at 0.1 ppm experienced a local reaction that was predominantly lymphocytic in nature . This compound may often kill a rat in six hours at a concentration of 35.3 parts per million .

Metabolic Pathways

This compound is involved in the metabolic pathway of halothane, a general anesthetic . Cytochrome P450 enzymes metabolize this compound in the body .

Transport and Distribution

This compound is a gas but is typically transported under high pressure as a liquid .

Subcellular Localization

Given its reactivity and potential to cause cellular damage, it is likely that it can interact with various cellular components .

Properties

IUPAC Name

2,2,2-trichloroacetyl chloride
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InChI

InChI=1S/C2Cl4O/c3-1(7)2(4,5)6
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InChI Key

PVFOMCVHYWHZJE-UHFFFAOYSA-N
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Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)Cl
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Molecular Formula

C2Cl4O
Record name TRICHLOROACETYL CHLORIDE
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DSSTOX Substance ID

DTXSID9034070
Record name Trichloroacetyl chloride
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Molecular Weight

181.8 g/mol
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Physical Description

Trichloroacetyl chloride appears as a colorless volatile liquid with a strong odor. Denser than water. Contact severely irritates skin, eyes and mucous membranes. May be very toxic by ingestion and inhalation. May be combustible., Liquid that decomposes in water; [Hawley]
Record name TRICHLOROACETYL CHLORIDE
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Boiling Point

244 °F at 760 mmHg (EPA, 1998), 244 °F, 117.9 °C
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Solubility

Sol in ether, Sol in alcohol
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Density

1.654 at 32 °F (EPA, 1998) - Denser than water; will sink, 1.6202 at 20 °C/4 °C
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Vapor Pressure

21.3 [mmHg], 21.32 mm Hg @ 25 °C, determined from experimentally derived coefficients
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Color/Form

Liquid

CAS No.

76-02-8
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Record name 2,2,2-Trichloroacetyl chloride
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Record name Trichloroacetyl Chloride
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Melting Point

-31.8 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of trichloroacetyl chloride?

A1: this compound has the molecular formula C2Cl4O and a molecular weight of 163.83 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, this compound has been characterized using various spectroscopic techniques. For instance, researchers used infrared (IR) spectroscopy to quantify this compound in titanium tetrachloride samples []. Photoelectron spectroscopy has also been employed to characterize dichloroketene, a compound generated from the dechlorination of this compound in the gas phase [].

Q3: What is known about the stability of this compound?

A3: this compound is known to be reactive and readily undergoes hydrolysis in the presence of water []. It rearranges to this compound at temperatures above 60°C [].

Q4: How is this compound utilized in organic synthesis?

A4: this compound acts as a versatile reagent in various organic reactions. It serves as a precursor for dichloroketene, enabling the synthesis of 1,4-dichloro-1,3-butadienes from terminal alkynes in the presence of rhodium catalysts []. This reaction demonstrates high stereoselectivity, yielding primarily the (Z,Z)-isomer of the diene.

Q5: Can this compound be used to synthesize heterocycles?

A5: Yes, this compound participates in the synthesis of heterocyclic compounds. For example, it reacts with acrylonitrile in the presence of a copper chloride catalyst to yield 3,5,6-trichloro-2-pyridinol [, ]. Additionally, the reaction of this compound with trialkyl orthoacetates and orthopropionates yields 1,1,1-trichloro-4,4-diethoxy-3-buten-2-one and trichloroacetylacetate derivatives, respectively. These compounds serve as valuable intermediates in the regiospecific preparation of isoxazoles and pyrazoles through cyclocondensation reactions with hydroxylamine and hydrazines [].

Q6: How does this compound react with enamines?

A6: The reaction of this compound with enamines exhibits interesting reactivity patterns. In the presence of a zinc catalyst, this compound reacts with pyrrolidine and morpholine enamines of cyclohexanone and cyclopentanone to afford diacylated enamines []. This diacylation, occurring at both the α and α′-positions of the enamine, is attributed to the high reactivity of this compound. Notably, morpholine enamines tend to yield more stable diacylated products compared to pyrrolidine enamines.

Q7: Can this compound facilitate the synthesis of α,α,γ-trichloroalkanoic acids?

A7: Yes, α,α,γ-Trichloroalkanoic acids can be efficiently synthesized via the dichlorotris(triphenylphosphine)ruthenium(II)-catalyzed addition of this compound to olefins, followed by hydrolysis of the resulting α,α,γ-trichloro-substituted acid chlorides [].

Q8: Have computational methods been applied to study this compound?

A8: Yes, ab initio calculations have been employed to investigate the atmospheric oxidation mechanism of tetrachloroethylene, a process potentially involving this compound as an intermediate []. These calculations provide insights into the energetics and reaction pathways associated with the formation and subsequent reactions of this compound in the atmosphere.

Q9: How do structural modifications affect the reactivity of this compound?

A9: The high reactivity of this compound is attributed to the presence of three electron-withdrawing chlorine atoms, which enhance the electrophilicity of the carbonyl carbon. Replacing chlorine atoms with less electronegative substituents is expected to decrease the reactivity of the acyl chloride group.

Q10: What are the known safety concerns associated with this compound?

A10: this compound is corrosive and requires careful handling. Occupational exposure to this compound, potentially alongside ozone and phosgene, has been linked to respiratory and systemic illness in factory workers []. Symptoms included eye and respiratory tract irritation, headache, fever, and gastrointestinal disturbances.

Q11: What is the atmospheric fate of this compound?

A11: this compound is expected to be hydrolyzed in the atmosphere, primarily by reaction with water vapor []. This hydrolysis leads to the formation of trichloroacetic acid and hydrochloric acid.

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